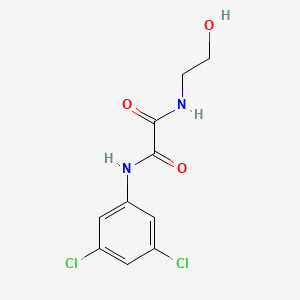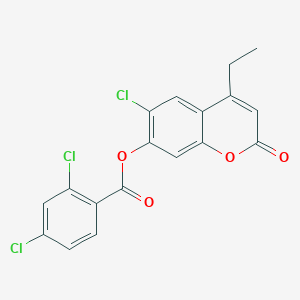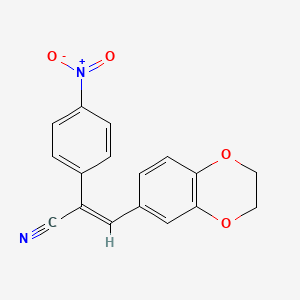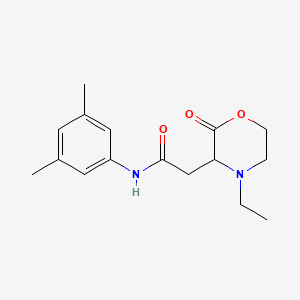![molecular formula C11H13FO2S B4873148 Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate](/img/structure/B4873148.png)
Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate
Descripción general
Descripción
Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H13FO2S It is a derivative of propanoic acid, featuring a fluorobenzyl group attached to a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate typically involves the reaction of 3-fluorobenzyl chloride with thiol-containing compounds under basic conditions to form the thioether linkage. This is followed by esterification with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the thioether linkage provides stability and modulates its reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(trifluoromethyl)sulfanyl]propanoate
- Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate
Uniqueness
Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-[(3-fluorophenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2S/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLAGTWCCFMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-propan-2-yl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4873083.png)
![N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B4873090.png)
![N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-nitrobenzamide](/img/structure/B4873097.png)
![5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4873103.png)
![N'-{2-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B4873104.png)
![3-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4873108.png)

![N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4873117.png)

![3-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B4873136.png)

![N-[3-(dimethylamino)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4873159.png)
